molecular formula C7H12ClN3O B1379639 [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride CAS No. 1609407-86-4

[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride

Cat. No. B1379639
CAS RN: 1609407-86-4
M. Wt: 189.64 g/mol
InChI Key: ZBPPHFDKFVIHMZ-UHFFFAOYSA-N
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Description

“[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves annulation reactions, followed by desulfurization and intramolecular rearrangement . In one study, a compound was synthesized by treating a precursor with 3,5-dimethoxybenzoic acid, EDC·HCl, and sodium acetate, yielding the final product in a 37% yield .


Molecular Structure Analysis

The molecular structure of “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” can be studied using various techniques. For instance, the yield of the reaction can be determined, and the reaction conditions can be optimized to increase the yield . The reaction mechanism can also be studied to understand the steps involved in the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Anti-Trypanosomal Activity

1,2,4-Oxadiazole derivatives have been studied for their potential use in treating diseases caused by Trypanosoma cruzi, a parasitic protozoan. Researchers have investigated the mode of action of these compounds against the cysteine protease cruzain, which is a key enzyme in the life cycle of the parasite .

Drug Discovery and Synthesis

These derivatives are also significant in drug discovery due to their structural versatility. They can be synthesized using various methods, including microwave irradiation (MWI), which offers advantages like short reaction times and high yields . Additionally, room temperature synthesis methods have been developed for preparing pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .

Agricultural Biological Activities

In agriculture, 1,2,4-oxadiazole derivatives are explored for their potential as chemical pesticides. They exhibit a broad spectrum of biological activities that could help in managing plant diseases and thus contribute to food security .

Future Directions

The future directions for research on “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride” could include further studies on its synthesis, characterization, and potential applications. For instance, its biological activity could be studied in more detail, and its potential uses in medicine or industry could be explored .

properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(11-10-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPPHFDKFVIHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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